Strategic Sourcing and Synthetic Utility of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) in Medicinal Chemistry
Strategic Sourcing and Synthetic Utility of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Among these, the quinoline nucleus is a privileged structure, frequently deployed in the design of kinase inhibitors, antimalarials, and oncology agents[1]. This technical whitepaper provides an in-depth analysis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate , uniquely identified by the CAS Registry Number 905807-62-7 [2]. As a Senior Application Scientist, I have structured this guide to elucidate the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this critical building block.
Chemical Identity & Physicochemical Profiling
Accurate chemical sourcing relies on stringent database verification. The compound is cataloged across major chemical databases and specialized vendors under CAS 905807-62-7[3][4]. Table 1 summarizes its core quantitative and structural parameters.
Table 1: Physicochemical and Structural Data
| Parameter | Value |
| Chemical Name | Methyl 4-chloro-6-methoxyquinoline-2-carboxylate |
| CAS Registry Number | 905807-62-7 |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.66 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Key Functional Groups | C4-Chloride, C6-Methoxy, C2-Methyl Ester |
| Typical Purity (Commercial) | ≥ 95% (HPLC) |
Mechanistic Rationale in Drug Design
The selection of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate as a starting material is rarely arbitrary; it is driven by the highly orthogonal functionalization matrix it provides:
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C4-Chloride (The Electrophilic Hub): The quinoline nitrogen exerts a strong electron-withdrawing effect, significantly lowering the electron density at the C2 and C4 positions. This activates the C4-chloride toward Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling. This is the primary vector for introducing anilines or aliphatic amines, a critical step in synthesizing ATP-competitive kinase inhibitors[1].
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C6-Methoxy Group (The Electronic Modulator): While the methoxy group exerts an electron-donating resonance effect (+M) that slightly attenuates the electrophilicity of the C4 position, its primary role is pharmacological. It modulates the pKa of the quinoline nitrogen, enhances aqueous solubility, and often occupies specific hydrophobic pockets in target proteins.
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C2-Methyl Ester (The Versatile Handle): The ester allows for divergent downstream synthesis. It can undergo direct aminolysis to form amides, or it can be reduced (e.g., using DIBAL-H or LiAlH₄) to a carbinol or aldehyde, enabling reductive amination to optimize hinge-binding interactions.
Synthetic Workflows and Experimental Protocols
The de novo synthesis of the quinoline core often relies on classical methodologies, such as the condensation of anilines with dimethyl acetylenedicarboxylate (DMAD)[5]. Below are the field-proven, step-by-step protocols for generating and functionalizing this scaffold.
Protocol A: Chlorination of the Quinoline Core
Objective: Convert Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate to the active C4-chloro derivative.
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Reaction Setup: Charge a flame-dried, argon-purged round-bottom flask with Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate (1.0 eq).
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Reagent Addition: Add Phosphorus oxychloride (POCl₃) (10.0 eq). Causality: POCl₃ acts as both the solvent and the halogenating agent. Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate accelerates the conversion of the tautomeric quinolone to the activated species, significantly reducing reaction time and minimizing degradation.
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Thermal Activation: Heat the mixture to 90°C for 3 hours. Causality: Elevated temperature is required to drive the substitution, but exceeding 100°C risks cleavage of the C2-methyl ester.
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Quenching: Cool to room temperature and carefully pour the mixture dropwise over vigorously stirred crushed ice. Causality: The hydrolysis of excess POCl₃ is violently exothermic; a massive heat sink is required to prevent thermal runaway and subsequent hydrolysis of the newly formed C4-chloride.
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Isolation: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7. Extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (lower Rf ) must be completely consumed, replaced by a higher Rf spot (less polar chlorinated product). Confirm success via LC-MS by observing the molecular ion peak [M+H]+ at m/z 252.0 with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.
Protocol B: Downstream SNAr Functionalization (Amination)
Objective: Substitute the C4-chloride with a primary amine to build a kinase inhibitor precursor.
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Solvent Selection: Dissolve Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
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Reagent Addition: Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the amine nucleophile from being protonated and deactivated.
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Reaction: Heat the sealed vessel at 110°C for 12 hours. Causality: The C6-methoxy group slightly deactivates the ring toward SNAr compared to an unsubstituted quinoline, necessitating robust thermal conditions to achieve full conversion.
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Self-Validation Check: Analyze the crude mixture via LC-MS. The distinct chlorine isotopic pattern (M and M+2 peaks) must be absent, replaced by the mass of the aminated product. Furthermore, ¹H NMR should reveal an upfield shift of the C3-proton on the quinoline ring, reflecting the strong electron-donating nature of the newly introduced C4-amine.
Pathway Visualization
The following diagram maps the logical progression from raw starting materials to the functionalized drug precursor, highlighting the critical intermediates.
Figure 1: Synthetic workflow and downstream functionalization of CAS 905807-62-7.
References
- Novachemistry - Product Info: methyl 4-chloro-6-methoxyquinoline-2-carboxylate. Source: novachemistry.com.
- BLD Pharm - Product Catalog (CAS 905807-62-7). Source: bldpharm.com.
- ChemicalBook - Shanghai Hanhong Scientific Co., Ltd. Source: chemicalbook.com.
- Science of Synthesis: Product Class 3: Quinolines. Source: thieme-connect.de.
- Science of Synthesis: Hetarenes and Related Ring Systems. Source: thieme-connect.de.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. 1263094-00-3|Sodium 7-chloro-4-hydroxyquinoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 4271-86-7;;1101877-35-3;3-异丙基吡唑-5-羧酸甲酯; CAS [chemicalbook.com]
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